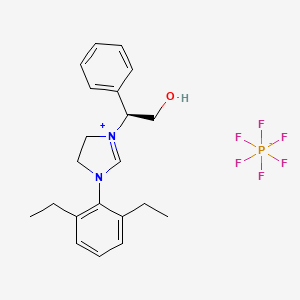
(S)-3-(2,6-Diethylphenyl)-1-(2-hydroxy-1-phenylethyl)-4,5-dihydro-1H-imidazol-3-ium hexafluorophosphate(V)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-3-(2,6-Diethylphenyl)-1-(2-hydroxy-1-phenylethyl)-4,5-dihydro-1H-imidazol-3-ium hexafluorophosphate(V) is a useful research compound. Its molecular formula is C21H27F6N2OP and its molecular weight is 468.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality (S)-3-(2,6-Diethylphenyl)-1-(2-hydroxy-1-phenylethyl)-4,5-dihydro-1H-imidazol-3-ium hexafluorophosphate(V) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (S)-3-(2,6-Diethylphenyl)-1-(2-hydroxy-1-phenylethyl)-4,5-dihydro-1H-imidazol-3-ium hexafluorophosphate(V) including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
(S)-3-(2,6-Diethylphenyl)-1-(2-hydroxy-1-phenylethyl)-4,5-dihydro-1H-imidazol-3-ium hexafluorophosphate(V) is a compound with notable potential in various biological applications. This article explores its biological activity, including pharmacological effects, mechanisms of action, and relevant research findings.
- Chemical Name : (S)-3-(2,6-Diethylphenyl)-1-(2-hydroxy-1-phenylethyl)-4,5-dihydro-1H-imidazol-3-ium hexafluorophosphate(V)
- CAS Number : 1630816-95-3
- Molecular Formula : C₂₁H₂₇F₆N₂OP
- Molecular Weight : 468.42 g/mol
The biological activity of this compound can be attributed to its interaction with various biological targets. The imidazolium moiety is known for its ability to participate in hydrogen bonding and coordination with metal ions, which may enhance its biological efficacy.
Potential Mechanisms:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in inflammatory pathways, similar to other imidazolium derivatives.
- Antioxidant Activity : Its structure suggests potential antioxidant properties that could mitigate oxidative stress in cells.
- Cell Signaling Modulation : The compound may influence cell signaling pathways related to proliferation and apoptosis.
Antioxidant Activity
Research indicates that compounds with similar structures exhibit significant antioxidant activity. For instance, studies have shown that imidazolium salts can scavenge free radicals effectively, reducing oxidative damage in cellular models .
Anti-inflammatory Effects
In vitro studies have demonstrated that certain derivatives of imidazolium salts can inhibit the production of pro-inflammatory cytokines and mediators. This suggests that (S)-3-(2,6-Diethylphenyl)-1-(2-hydroxy-1-phenylethyl)-4,5-dihydro-1H-imidazol-3-ium hexafluorophosphate(V) may possess anti-inflammatory properties by modulating the cyclooxygenase (COX) and lipoxygenase pathways .
Case Studies
- In Vitro Assays :
- Animal Models :
Data Table: Summary of Biological Activities
Propriétés
IUPAC Name |
(2S)-2-[3-(2,6-diethylphenyl)-4,5-dihydroimidazol-1-ium-1-yl]-2-phenylethanol;hexafluorophosphate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N2O.F6P/c1-3-17-11-8-12-18(4-2)21(17)23-14-13-22(16-23)20(15-24)19-9-6-5-7-10-19;1-7(2,3,4,5)6/h5-12,16,20,24H,3-4,13-15H2,1-2H3;/q+1;-1/t20-;/m1./s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUWQQTYKNRZBEQ-VEIFNGETSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(=CC=C1)CC)N2CC[N+](=C2)C(CO)C3=CC=CC=C3.F[P-](F)(F)(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=C(C(=CC=C1)CC)N2CC[N+](=C2)[C@H](CO)C3=CC=CC=C3.F[P-](F)(F)(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27F6N2OP |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














